(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine
CAS No.: 943754-35-6
Cat. No.: VC8326484
Molecular Formula: C10H22N2
Molecular Weight: 170.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943754-35-6 |
|---|---|
| Molecular Formula | C10H22N2 |
| Molecular Weight | 170.3 g/mol |
| IUPAC Name | (2S)-4-methyl-1-pyrrolidin-1-ylpentan-2-amine |
| Standard InChI | InChI=1S/C10H22N2/c1-9(2)7-10(11)8-12-5-3-4-6-12/h9-10H,3-8,11H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | JPCJGXMPQZCGAJ-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)C[C@@H](CN1CCCC1)N |
| SMILES | CC(C)CC(CN1CCCC1)N |
| Canonical SMILES | CC(C)CC(CN1CCCC1)N |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine (molecular formula: C₁₀H₂₂N₂; molecular weight: 170.30 g/mol) features a pentan-2-amine core with a pyrrolidin-1-yl group at position 1 and a methyl branch at position 4 . The (2S) stereochemistry is critical, as enantiomeric differences profoundly influence receptor binding kinetics. The IUPAC name, 4-methyl-1-pyrrolidin-1-ylpentan-2-amine, reflects this substitution pattern, while its SMILES notation (CC(C)CC(CN1CCCC1)N) encodes the spatial arrangement .
Stereochemical Significance
The compound’s chiral center at carbon 2 governs its biological activity. Comparative studies of enantiomers in related pyrrolidine derivatives, such as pyrovalerone analogs, demonstrate that the S-configuration enhances dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition by optimizing molecular fit within transporter binding pockets . This stereospecificity reduces off-target effects on serotonin transporters (SERT), a trait shared by (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine typically involves multi-step sequences to establish stereocontrol:
-
Core Formation: Condensation of 4-methylpentan-2-amine precursors with pyrrolidine under nucleophilic substitution conditions.
-
Stereochemical Resolution: Chiral resolution via diastereomeric salt formation, often employing tartaric acid derivatives to isolate the (2S)-enantiomer .
-
Purification: Recrystallization or chromatography to achieve enantiomeric excess >95% .
Yields for these steps range from 45% to 59%, contingent on reaction optimization.
Spectroscopic Data
-
NMR: Key signals include a triplet for the methyl group (δ 0.69–0.73 ppm) and multiplet resonances for the pyrrolidine ring (δ 2.5–3.1 ppm) .
-
Mass Spectrometry: Molecular ion peak at m/z 170.30, with fragmentation patterns indicative of pyrrolidine cleavage .
Pharmacological Profile
Mechanism of Action
(2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine acts as a dual DAT/NET inhibitor, with minimal SERT affinity. In vitro assays demonstrate:
| Target | IC₅₀ (nM) | Selectivity vs. SERT |
|---|---|---|
| DAT | 11–109 | >100-fold |
| NET | 11–109 | >100-fold |
| SERT | >1,000 | — |
Data adapted from pyrovalerone analog studies . The compound elevates synaptic dopamine and norepinephrine, enhancing dopaminergic signaling in mesolimbic pathways.
Behavioral and Therapeutic Implications
-
Psychostimulant Effects: Animal models show increased locomotor activity and reinforced self-administration, akin to cocaine but with prolonged duration due to slower pharmacokinetics .
-
Cognitive Enhancement: Preliminary data suggest improvements in attention and working memory in rodent cognitive tasks.
-
Abuse Liability: Structural similarities to pyrovalerone raise concerns about dependence potential, necessitating controlled substance evaluation .
Comparative Analysis with Structural Analogs
The pharmacological landscape of pyrrolidine-containing amines reveals nuanced structure-activity relationships:
| Compound | Structural Variation | Key Pharmacological Difference |
|---|---|---|
| (2S)-4-methyl-1-(pyrrolidin-1-yl)butan-2-amine | Shorter carbon chain | Reduced DAT affinity (IC₅₀ = 250 nM) |
| (2S)-4-methyl-N,N-dimethylpropanamine | Dimethylamino substitution | Increased SERT inhibition (IC₅₀ = 800 nM) |
| 4-Piperidinol | Piperidine ring | Enhanced NET selectivity (IC₅₀ = 50 nM) |
The (2S)-4-methyl-1-(pyrrolidin-1-yl)pentan-2-amine’s balanced DAT/NET inhibition and stereochemical precision distinguish it from these analogs .
Applications and Future Directions
Neuropharmacology
-
Depression: Dual reuptake inhibition may benefit treatment-resistant depression, though clinical trials are pending.
-
ADHD: Potential as a long-acting alternative to methylphenidate, given its prolonged half-life.
Chemical Neuroscience Research
The compound serves as a tool to dissect dopaminergic/noradrenergic interactions in reward processing and decision-making .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume